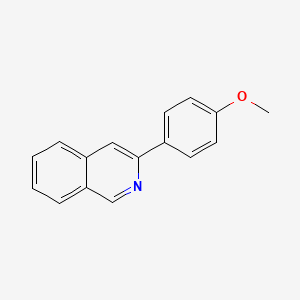

3-(4-Methoxyphenyl)isoquinoline

カタログ番号:

B8735671

分子量:

235.28 g/mol

InChIキー:

VBCFPFDUNNOWIZ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

3-(4-Methoxyphenyl)isoquinoline is a synthetic isoquinoline derivative characterized by a methoxy-substituted phenyl group at the 3-position of the isoquinoline core.

特性

分子式 |

C16H13NO |

|---|---|

分子量 |

235.28 g/mol |

IUPAC名 |

3-(4-methoxyphenyl)isoquinoline |

InChI |

InChI=1S/C16H13NO/c1-18-15-8-6-12(7-9-15)16-10-13-4-2-3-5-14(13)11-17-16/h2-11H,1H3 |

InChIキー |

VBCFPFDUNNOWIZ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=N2 |

製品の起源 |

United States |

類似化合物との比較

Core Modifications

- 3-(3′-Biphenyl)isoquinoline: This derivative replaces the 4-methoxyphenyl group with a 3-biphenyl moiety. It exhibits potent antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MIC values as low as 1 μg/mL. Increased lipophilicity from the biphenyl group enhances membrane penetration .

- 1-(4-Methoxyphenyl)isoquinoline (CAS 36710-74-4): Positional isomerism (1- vs. 3-substitution) alters electronic distribution. While biological data are unavailable, such positional changes are critical for target selectivity in isoquinolines .

Heterocyclic Analogues

- 3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole (Compound 3e): Though an indole derivative, the 4-methoxyphenyl group mimics substituents in isoquinolines. It inhibits tubulin polymerization (IC₅₀ = 1.5 μM) and disrupts microtubule dynamics in cancer cells, comparable to colchicine. Methoxy groups here enhance activity compared to hydroxylated analogues .

- N-[2-[N-[3-(4-Chlorophenyl)-2-propenyl]amino]ethyl]-5-isoquinolinesulfonamide (H-86): A sulfonamide derivative with a chlorophenyl group reverses vinblastine resistance in leukemia cells by inhibiting P-glycoprotein-mediated drug efflux. Hydrophobicity from the chlorophenyl substituent correlates with efficacy .

Table 1: Key Pharmacological Comparisons

SAR Insights:

- Lipophilicity: Bulky, hydrophobic groups (e.g., biphenyl, terphenyl) enhance antibacterial activity in 3-substituted isoquinolines by improving membrane permeability .

- Positional Effects : Methoxy groups at the 4-position (vs. 3- or 2-) optimize interactions with targets like tubulin or ABC transporters .

- Heterocyclic Core: Indole derivatives (e.g., Compound 3e) show distinct SAR; methoxy groups are more favorable than hydroxyl groups for tubulin binding, contrasting with isoquinolines where hydroxylation may improve activity .

Contradictions and Complexity in SAR

- Methoxy vs. Hydroxy: In indole derivatives, methoxy groups are superior for tubulin inhibition, whereas isoquinoline-based compounds may benefit from hydroxyl groups for antioxidant or anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。